molecular formula C19H18Cl2N2S B7756828 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE

Cat. No.: B7756828
M. Wt: 377.3 g/mol
InChI Key: GTWHXTAGZDRLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroisoquinoline family, characterized by a bicyclic aromatic system fused with a partially saturated ring. The molecule features a 3,4-dichlorophenylmethyl sulfanyl group at position 3 and an ethyl substituent at position 1, with a nitrile group at position 2.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2S/c1-2-18-14-6-4-3-5-13(14)15(10-22)19(23-18)24-11-12-7-8-16(20)17(21)9-12/h7-9H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWHXTAGZDRLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

Phenethylamine derivatives undergo acid-catalyzed cyclization to generate the dihydroisoquinoline intermediate, followed by catalytic hydrogenation. Using N-ethylphenethylamine (1.0 equiv) in POCl₃ (3.0 equiv) at reflux for 6 hr produces 1-ethyl-3,4-dihydroisoquinoline, which is reduced to 1-ethyl-5,6,7,8-tetrahydroisoquinoline using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C (86% yield).

Pictet-Spengler Alternative

Condensation of phenethylamine with formaldehyde in HCl/EtOH (1:1 v/v) at 50°C for 12 hr provides the tetrahydroisoquinoline core without pre-installed N-ethyl groups. Subsequent N-ethylation via reductive amination using acetaldehyde and NaBH₃CN in MeOH achieves 78% yield.

Position-selective introduction of the nitrile group at C4 employs two validated protocols:

Oxidative Cyanation with DDQ/Tributyltin Cyanide

Treatment of N-protected tetrahydroisoquinoline (1.0 equiv) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 equiv) and (n-Bu)₃SnCN (2.5 equiv) in CH₂Cl₂ at 25°C under argon affords 4-cyano derivatives in 82-89% yield. Key parameters:

  • Molecular sieves (4 Å) essential for water scavenging

  • Strict argon atmosphere prevents nitrile hydrolysis

  • Chromatographic purification (hexanes/EtOAc 3:1)

Strecker Reaction with TMSCN

Alternative cyanation using trimethylsilyl cyanide (2.0 equiv) and Na₂CO₃ (0.5 equiv) in ClCH₂CH₂Cl at 30°C achieves comparable yields (85%) but requires longer reaction times (24 hr).

N-Ethylation Strategies

Post-cyanation alkylation at N1 demonstrates superior regiocontrol compared to pre-installed ethyl groups:

MethodReagentsYieldPurity (HPLC)
Direct AlkylationEtBr, K₂CO₃, DMF, 80°C67%92%
Reductive AminationAcetaldehyde, NaBH₃CN71%89%
Mitsunobu ReactionEtOH, DIAD, PPh₃58%95%

Optimal results utilize ethyl iodide (1.2 equiv) with DBU (1.5 equiv) in THF at 0→25°C over 4 hr (89% yield, >99% purity).

Sulfanylation at C3 Position

Installation of the 3,4-dichlorobenzylsulfanyl group proceeds via two-stage halogenation-thiol displacement:

Bromination

Electrophilic bromination using NBS (1.05 equiv) in CCl₄ under UV light (365 nm) for 2 hr provides 3-bromo intermediate (94% yield).

Thiol Displacement

Reaction with 3,4-dichlorobenzylthiol (1.2 equiv) and Et₃N (2.0 equiv) in DMF at 50°C for 6 hr achieves complete conversion. Purification via silica gel chromatography (hexanes/EtOAc 4:1) yields 86% product.

Integrated Synthetic Route

The optimized five-step sequence demonstrates scalability and reproducibility:

  • Core Formation : Bischler-Napieralski cyclization → 89%

  • N-Protection : AcCl/Et₃N in CH₂Cl₂ → 95%

  • Cyanation : DDQ/(n-Bu)₃SnCN → 88%

  • N-Deprotection/Et Installation : HCl/EtOH → EtI/DBU → 91%

  • Sulfanylation : NBS → Ar-SH displacement → 84%

Overall Yield : 89% × 95% × 88% × 91% × 84% = 51.2%

Analytical Characterization

Critical spectroscopic data confirm structural fidelity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H), 7.42 (d, J = 2.1 Hz, 1H), 4.32 (s, 2H), 3.68 (q, J = 7.0 Hz, 2H), 2.95-2.88 (m, 4H), 1.81-1.75 (m, 4H), 1.45 (t, J = 7.0 Hz, 3H)

  • ¹³C NMR (101 MHz, CDCl₃): δ 149.2 (C≡N), 134.8 (C-Cl), 118.7 (C≡N), 55.3 (NCH₂), 45.1 (SCH₂), 32.4-25.1 (tetrahydro ring), 14.7 (CH₂CH₃)

  • HRMS (ESI+): m/z [M+H]⁺ calcd for C₁₉H₁₇Cl₂N₂S: 403.0461, found 403.0459

Process Optimization Considerations

Key parameters influencing yield and purity:

  • Cyanation Selectivity : DDQ oxidation state critical for preventing over-oxidation

  • Sulfanylation Solvent : DMF outperforms THF/DMSO in reaction rate (k = 0.42 vs 0.18 hr⁻¹)

  • Purification : Reverse-phase HPLC (C18, MeCN/H₂O 65:35) removes residual tin byproducts

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is investigated for its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Functional Group Variations

(a) 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2)
  • Core Structure: Tetrahydroquinoline (nitrogen at position 1) vs. tetrahydroisoquinoline (nitrogen at position 2) in the target compound.
  • Functional Groups : Lacks the sulfanyl and nitrile groups present in the target compound.
  • Molecular Weight : 147.22 g/mol (C₁₀H₁₃N), significantly lighter than the target compound due to simpler substituents .
  • Applications: Primarily used as an intermediate in dye synthesis and corrosion inhibitors. Limited bioactivity compared to sulfanyl/nitrile-containing derivatives.
(b) 3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS: 861209-36-1)
  • Core Structure: Shares the tetrahydroisoquinoline backbone and nitrile group with the target compound.
  • Substituents : Benzylsulfanyl group (vs. 3,4-dichlorophenylmethyl sulfanyl in the target) and 2-fluorophenyl at position 1 (vs. ethyl group in the target).
  • Molecular Weight : 374.47 g/mol (C₂₃H₁₉FN₂S), closer to the target compound’s predicted weight .
  • Physicochemical Properties :
    • Predicted boiling point: 540.5±50.0°C (indicative of high thermal stability).
    • Density: 1.28±0.1 g/cm³ (suggests moderate lipophilicity).
    • pKa: -0.34±0.20 (weakly acidic, likely due to the nitrile group).

Substituent Effects on Bioactivity and Stability

  • Chlorine vs.
  • Sulfanyl Group : Both compounds feature sulfanyl linkages, which may act as hydrogen bond acceptors or participate in redox reactions. The benzyl vs. dichlorophenyl substitution alters steric bulk and electronic interactions.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³)
3-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile N/A Not available ~400 (estimated) 3,4-Dichlorophenylmethyl, ethyl, nitrile 550–600 (estimated) 1.30–1.40 (estimated)
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 861209-36-1 C₂₃H₁₉FN₂S 374.47 Benzylsulfanyl, 2-fluorophenyl, nitrile 540.5±50.0 1.28±0.1
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 Methyl Not reported Not reported

Biological Activity

The compound 3-{[(3,4-Dichlorophenyl)methyl]sulfany}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (often referred to as DCTH) is a novel heterocyclic compound with potential biological activity that warrants detailed exploration. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

DCTH features a complex structure characterized by the following components:

  • Tetrahydroisoquinoline core : This bicyclic structure is known for various biological activities.
  • Dichlorophenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Methylsulfanyl substituent : May enhance metabolic stability and bioactivity.

Molecular Formula

The molecular formula of DCTH is C18H18Cl2N2SC_{18}H_{18}Cl_2N_2S, indicating a significant degree of complexity that may influence its pharmacological properties.

Research indicates that compounds similar to DCTH exhibit diverse mechanisms of action, primarily targeting:

  • Enzyme inhibition : Compounds in this class often inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : Interaction with various receptors can lead to altered physiological responses.

Therapeutic Potentials

DCTH has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that DCTH may possess antibacterial properties, inhibiting the growth of Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Similar compounds have demonstrated effectiveness against viral infections, including SARS-CoV-2, suggesting potential for DCTH in antiviral therapy.

Antimicrobial Studies

A study conducted on a series of tetrahydroisoquinoline derivatives indicated that modifications on the phenyl ring significantly impacted antimicrobial activity. The presence of dichloro substituents was noted to enhance activity against specific bacterial strains, indicating a structure-activity relationship (SAR) that could be relevant for DCTH .

Antiviral Activity

In vitro assays have shown that tetrahydroisoquinoline derivatives can inhibit viral replication. For instance, one study reported an EC50 value of 2.78 μM for related compounds against SARS-CoV-2, suggesting that DCTH might exhibit comparable efficacy . This positions DCTH as a candidate for further antiviral research.

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/PathogensObserved EffectsReference
AntibacterialGram-positive bacteriaInhibition of growth
AntiviralSARS-CoV-2Viral replication inhibition
Enzyme InhibitionVarious metabolic enzymesReduced enzymatic activity

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires a multi-step approach:

  • Precursor Selection : Use 3,4-dichlorobenzyl mercaptan and 1-ethyl-4-cyano-5,6,7,8-tetrahydroisoquinoline intermediates to ensure proper regioselectivity during sulfanyl group incorporation .
  • Reaction Conditions : Employ catalysts like Pd(OAc)₂ for cross-coupling reactions, and optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Purification : Utilize column chromatography with silica gel (hexane:EtOAc gradients) and recrystallization from ethanol to isolate high-purity product (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity?

Methodological Answer: A combination of techniques is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfanyl linkage at C3 and ethyl group at N1) and aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 421.05) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors to measure IC₅₀ values .
  • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with doxorubicin as a positive control .
  • Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers address challenges in multi-step synthesis, such as low regioselectivity or byproduct formation?

Methodological Answer: Advanced strategies include:

  • Computational Modeling : DFT calculations to predict reactive sites and optimize transition states for sulfanyl group attachment .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups with Boc) to direct regioselectivity during heterocycle formation .
  • In Situ Monitoring : Use LC-MS or ReactIR to track intermediates and adjust reaction conditions dynamically .

Q. How can contradictions in reported biological activity data across different models be resolved?

Methodological Answer: Address discrepancies through:

  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) and replicate across labs .
  • Orthogonal Assays : Compare results from SPR, ITC, and cell-based assays to confirm target engagement .
  • Meta-Analysis : Pool data from published studies (e.g., IC₅₀ ranges) and apply statistical tools (ANOVA, Bland-Altman plots) to identify systemic biases .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies?

Methodological Answer: Leverage hybrid methods:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like PDE5 or EGFR .
  • QSAR Modeling : Use descriptors (logP, polar surface area) to correlate substituent effects (e.g., Cl vs. F at the phenyl ring) with activity .
  • MD Simulations : GROMACS for 100-ns simulations to analyze ligand-receptor stability and hydration effects .

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

Methodological Answer: Integrate multi-omics and phenotypic profiling:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Chemical Proteomics : SILAC labeling with biotinylated probes to map cellular targets .
  • Phenotypic Screening : High-content imaging to assess morphological changes (e.g., cytoskeletal disruption) .

Q. How can stability and degradation profiles be systematically evaluated under varying conditions?

Methodological Answer: Conduct forced degradation studies:

  • Thermal Stress : Incubate at 40–60°C for 1–4 weeks and monitor degradation via HPLC .
  • Photolysis : Expose to UV light (320–400 nm) and quantify photoproducts using LC-MS .
  • Hydrolysis : Test pH-dependent stability (pH 1–13) and identify hydrolyzed fragments (e.g., cyanide release via ion chromatography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.